![molecular formula C15H15N3O4S B14611366 Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)- CAS No. 61006-33-5](/img/structure/B14611366.png)
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone with specific functional groups attached to it. The presence of the aminosulfonyl and phenylmethyl groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of phenylamine with ethanediamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression.
類似化合物との比較
Similar Compounds
N-phenylethanamide: Similar in structure but lacks the aminosulfonyl group.
N-benzylacetamide: Contains a benzyl group instead of the phenylmethyl group.
N-sulfonylbenzamide: Similar but with different substituents on the benzene ring.
Uniqueness
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is unique due to the presence of both the aminosulfonyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61006-33-5 |
|---|---|
分子式 |
C15H15N3O4S |
分子量 |
333.4 g/mol |
IUPAC名 |
N-benzyl-N'-(2-sulfamoylphenyl)oxamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-9-5-4-8-12(13)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20)(H2,16,21,22) |
InChIキー |
MYAGZBIFKWLXCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




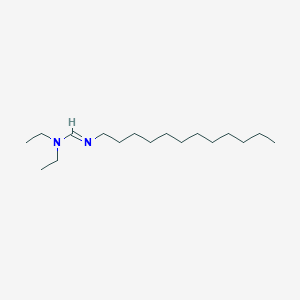

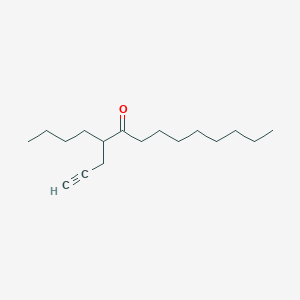
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
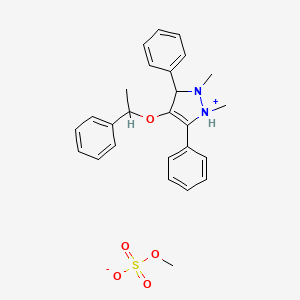
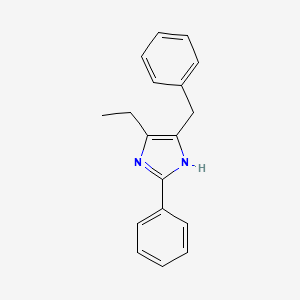
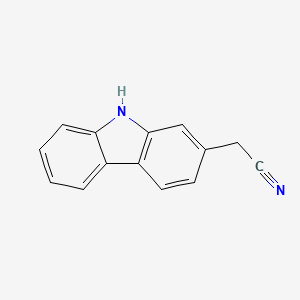
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
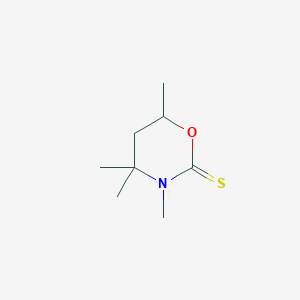

![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
